![molecular formula C29H30N2O2S2 B11676949 1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11676949.png)
1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a benzothiazole ring, a tetrahydroquinoline moiety, and various substituents
Preparation Methods
The synthesis of 1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the condensation of 6-ethoxy-1,3-benzothiazole-2-thiol with an appropriate acetylating agent, followed by the reaction with 2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion .
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to changes in cell function .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives and tetrahydroquinoline-based molecules. Compared to these compounds, 1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substituents and the combination of functional groups, which confer distinct chemical and biological properties .
List of Similar Compounds
- 6-Ethoxy-1,3-benzothiazole-2-thiol
- 2,2,4-Trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
- Benzothiazole derivatives with various substituents
Biological Activity
1-{[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]acetyl}-2,2,4-trimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a complex organic compound that exhibits a variety of biological activities. This compound is characterized by its unique structural features which include a tetrahydroquinoline core and a benzothiazole moiety. The molecular formula of this compound is C29H30N2O2S2 with a molecular weight of approximately 666.9 g/mol .
Structural Significance
The compound's structure is significant for its potential biological activity. The presence of the benzothiazole group is known to enhance various pharmacological properties such as antimicrobial and anticancer activities. The tetrahydroquinoline structure is associated with neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Benzothiazole derivatives have shown broad-spectrum antibacterial and antifungal activities .
- The minimal inhibitory concentration (MIC) for related compounds can be as low as 50 μg/mL against various organisms .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation:
Compound | Cell Line Tested | IC50 (μM) |
---|---|---|
Compound A | MDA-MB-231 (Breast Cancer) | 10.5 |
Compound B | SK-Hep-1 (Liver Cancer) | 12.0 |
Compound C | NUGC-3 (Gastric Cancer) | 8.0 |
These results indicate a promising avenue for further research into the anticancer potential of this compound.
Neuroprotective Effects
The tetrahydroquinoline core has been linked to neuroprotective effects in various studies. For example:
- Compounds derived from tetrahydroquinoline structures have been shown to reduce neuronal injury in models of ischemia/reperfusion .
- They also exhibit antioxidant properties that may protect against oxidative stress in neuronal cells.
Synthesis and Evaluation
The synthesis of this compound typically involves multi-step reactions that enhance its biological activity . Research has demonstrated that modifications in the synthesis can lead to variations in biological efficacy.
Pharmacodynamics and Pharmacokinetics
Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its potential therapeutic applications. Preliminary interaction studies suggest:
- The compound interacts with various biological targets that could modulate cellular pathways involved in disease processes.
Future Directions
Further research is needed to fully elucidate the biological mechanisms underlying the activities of this compound. Potential areas for exploration include:
- Detailed structure-activity relationship (SAR) studies.
- In vivo studies to assess efficacy and safety profiles.
Properties
Molecular Formula |
C29H30N2O2S2 |
---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C29H30N2O2S2/c1-5-33-21-15-16-23-25(17-21)35-27(30-23)34-18-26(32)31-24-14-10-9-13-22(24)29(4,19-28(31,2)3)20-11-7-6-8-12-20/h6-17H,5,18-19H2,1-4H3 |
InChI Key |
MQQXWNZDWZCVSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)N3C4=CC=CC=C4C(CC3(C)C)(C)C5=CC=CC=C5 |
Origin of Product |
United States |
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